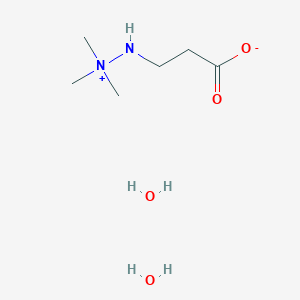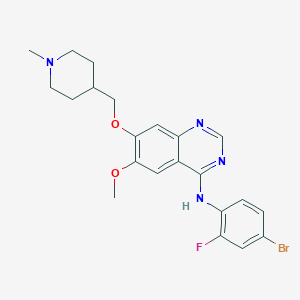
ジクロフェナクカリウム
概要
説明
ジクロフェナクカリウムは、痛風、関節炎、月経困難症などの痛みや炎症性疾患の治療に使用される非ステロイド性抗炎症薬 (NSAID) です . これは、フェニル酢酸誘導体であるジクロフェナクのカリウム塩です。 ジクロフェナクカリウムは、作用発現が速いため、特に急性痛の管理に役立ちます .
2. 製法
合成経路と反応条件: ジクロフェナクカリウムは、ジクロフェナク酸と水酸化カリウムを反応させて合成されます。 この反応は、通常、ジクロフェナク酸をメタノールなどの適切な溶媒に溶解し、その後、水酸化カリウムを加えてカリウム塩を生成します . この反応は通常、室温で行われ、HPLCを使用して製品の純度を確保するために監視されます .
工業的製造方法: 工業的な設定では、ジクロフェナクカリウムは、ジクロフェナク酸と水酸化カリウムを制御された条件下で反応させる大型反応器を使用して製造されます。 その後、製品は結晶化と濾過プロセスによって精製され、高純度のジクロフェナクカリウムが得られます . HPLCやUV分光光度法などの品質管理手段が採用され、最終製品の均一性と有効性を確保しています .
科学的研究の応用
Diclofenac potassium has a wide range of scientific research applications:
作用機序
生化学分析
Biochemical Properties
Diclofenac potassium acts primarily by inhibiting cyclooxygenase (COX)-1 and -2, the enzymes responsible for producing prostaglandins (PGs) . Prostaglandins contribute to inflammation and pain signaling. The inhibition of these enzymes by Diclofenac potassium reduces the biosynthesis of prostaglandins, thereby alleviating inflammation and pain .
Cellular Effects
Diclofenac potassium has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it affects ion channels, leading to changes such as inhibition, activation, or changes in expression patterns .
Molecular Mechanism
The molecular mechanism of Diclofenac potassium involves its interaction with biomolecules and its influence on gene expression . It exerts its effects at the molecular level primarily by binding to and inhibiting the COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diclofenac potassium can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Diclofenac potassium vary with different dosages in animal models . For instance, in dogs, a one-time loading dose of 0.2 mg/kg, orally, is recommended, followed by 0.1 mg/kg per day .
Metabolic Pathways
Diclofenac potassium is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels . For instance, it is metabolized mainly by oxidative pathways followed by glucuronide conjugation .
Transport and Distribution
Diclofenac potassium is transported and distributed within cells and tissues . It is more than 99% bound to human serum proteins, primarily to albumin . It also distributes to the synovial fluid, reaching peak concentration 2-4 hours after administration .
Subcellular Localization
The subcellular localization of Diclofenac potassium and its effects on activity or function are yet to be fully elucidated. Given its mechanism of action, it is likely that it is localized where its target enzymes, COX-1 and COX-2, are found. These enzymes are present in various cell compartments, including the endoplasmic reticulum and nuclear envelope .
準備方法
Synthetic Routes and Reaction Conditions: Diclofenac potassium is synthesized by reacting diclofenac acid with potassium hydroxide. The reaction typically involves dissolving diclofenac acid in a suitable solvent, such as methanol, and then adding potassium hydroxide to form the potassium salt . The reaction is usually carried out at room temperature and monitored using high-performance liquid chromatography (HPLC) to ensure the purity of the product .
Industrial Production Methods: In industrial settings, diclofenac potassium is produced using large-scale reactors where diclofenac acid is reacted with potassium hydroxide under controlled conditions. The product is then purified through crystallization and filtration processes to obtain high-purity diclofenac potassium . Quality control measures, such as HPLC and UV spectrophotometry, are employed to ensure the consistency and efficacy of the final product .
化学反応の分析
反応の種類: ジクロフェナクカリウムは、次のようなさまざまな化学反応を起こします。
酸化: ジクロフェナクは酸化されてキノンイミン誘導体を生成することができます。
還元: 還元反応により、ジクロフェナクは対応するアミン誘導体に変換されます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや過酸化水素などの試薬が一般的に使用されます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主要な生成物:
酸化: キノンイミン誘導体。
還元: アミン誘導体。
4. 科学研究への応用
ジクロフェナクカリウムは、さまざまな科学研究に幅広く応用されています。
類似化合物との比較
ジクロフェナクカリウムは、ジクロフェナクの別の塩形態であるジクロフェナクナトリウムと比較されることがよくあります。 これらの2つの主な違いは次のとおりです。
作用発現: ジクロフェナクカリウムは、ジクロフェナクナトリウムと比較して作用発現が速く、急性痛の管理に適しています.
溶解度: ジクロフェナクナトリウムは、ジクロフェナクカリウムよりも水に溶けやすく、製剤とバイオアベイラビリティに影響を与えます.
類似化合物:
イブプロフェン: 同様の抗炎症作用と鎮痛作用を持つ別のNSAID。
ナプロキセン: 痛みや炎症の緩和に使用されるNSAIDで、ジクロフェナクよりも半減期が長い。
ケトプロフェン: 同様の用途を持つNSAIDですが、薬物動態が異なります.
ジクロフェナクカリウムは、作用発現が速く、急性痛の管理に効果的であるため、NSAIDカテゴリにおいて貴重な選択肢です .
特性
CAS番号 |
15307-81-0 |
|---|---|
分子式 |
C14H11Cl2KNO2 |
分子量 |
335.2 g/mol |
IUPAC名 |
potassium;2-[2-(2,6-dichloroanilino)phenyl]acetate |
InChI |
InChI=1S/C14H11Cl2NO2.K/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19); |
InChIキー |
NNXQGCHUKGEXEI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[K+] |
異性体SMILES |
C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[K+] |
正規SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl.[K] |
Key on ui other cas no. |
15307-81-0 |
ピクトグラム |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
関連するCAS |
15307-86-5 (Parent) |
同義語 |
Dichlofenal Diclofenac Diclofenac Potassium Diclofenac Sodium Diclofenac, Sodium Diclonate P Diclophenac Dicrofenac Feloran GP 45,840 GP-45,840 GP45,840 Novapirina Orthofen Orthophen Ortofen Sodium Diclofenac SR 38 SR-38 SR38 Voltaren Voltarol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Diclofenac Potassium exert its analgesic, anti-inflammatory, and antipyretic effects?
A1: Diclofenac Potassium primarily acts by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. [, , , , ] These enzymes catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever. By inhibiting COX, Diclofenac Potassium effectively reduces the production of prostaglandins, thereby alleviating these symptoms.
Q2: What is the molecular formula and weight of Diclofenac Potassium?
A2: The molecular formula of Diclofenac Potassium is C14H10Cl2KNO2, and its molecular weight is 334.24 g/mol.
Q3: What spectroscopic techniques are commonly employed to characterize Diclofenac Potassium?
A3: Researchers utilize a range of spectroscopic methods, including UV-Spectrophotometry, HPLC (High-Performance Liquid Chromatography), and HPTLC (High-Performance Thin Layer Chromatography) to analyze and quantify Diclofenac Potassium in various matrices. [, , , , , , , , ]
Q4: How does the stability of Diclofenac Potassium vary under different storage conditions?
A4: Studies have assessed the stability of Diclofenac Potassium formulations under various stress conditions like hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal degradation. [] These studies guide the development of stable formulations with appropriate packaging and storage recommendations.
Q5: What formulation strategies have been explored to enhance the bioavailability of Diclofenac Potassium?
A5: Researchers have investigated various approaches, including the development of solid dispersions, [, ] microspheres, [, ] nanoemulsions, [] ethosomes, [] and transdermal patches, [, , ] to improve the solubility, dissolution rate, and ultimately, the bioavailability of Diclofenac Potassium.
Q6: What is the rationale behind developing fast-disintegrating tablets (FDTs) of Diclofenac Potassium?
A6: FDTs aim to improve patient compliance and potentially enhance the onset of action by disintegrating rapidly in the oral cavity, allowing for faster absorption. []
Q7: How does the pharmacokinetic profile of Diclofenac Potassium differ between various formulations?
A7: Studies comparing the pharmacokinetics of Diclofenac Potassium liquid-filled soft gelatin capsules (DPSGC) with conventional tablets revealed a shorter time to peak plasma concentration (Tmax) and higher peak plasma concentration (Cmax) for the DPSGC formulation. [, ] This suggests faster and potentially more consistent absorption with the novel formulation.
Q8: What is the clinical significance of the rapid absorption of certain Diclofenac Potassium formulations?
A8: Rapidly absorbed formulations are particularly beneficial in clinical settings where fast pain relief is desired, such as in acute migraine or post-operative pain management. [, , , ]
Q9: What animal models are commonly used to evaluate the analgesic efficacy of Diclofenac Potassium?
A9: The hot plate method in rats is frequently employed to assess the analgesic properties of Diclofenac Potassium formulations. [] This model measures the latency of the animal to withdraw its paw from a hot surface, indicating pain relief.
Q10: How does the efficacy of Diclofenac Potassium compare to other NSAIDs in clinical trials for specific indications?
A10: Several clinical trials have compared the efficacy of Diclofenac Potassium to other NSAIDs like aspirin, piroxicam, tenoxicam, and etodolac in managing pain and inflammation associated with various conditions. [, , , ] The results vary depending on the specific indication, dosage regimen, and patient population studied.
Q11: What are some strategies being explored to minimize the gastrointestinal side effects associated with Diclofenac Potassium?
A11: Efforts are focused on developing formulations that bypass the gastrointestinal tract, such as transdermal patches, [, , ] to reduce the risk of gastrointestinal irritation and ulceration. Additionally, co-administration with antacids has been explored to mitigate this side effect. []
Q12: How are analytical methods for Diclofenac Potassium validated to ensure accuracy and reliability?
A12: Validation of analytical methods, including spectrophotometric and chromatographic techniques, is crucial to ensure the accuracy, precision, linearity, and specificity of the methods used to quantify Diclofenac Potassium in various matrices. [, , , , , , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B562.png)











